Cas no 2172511-39-4 (4-bromo-3-(sulfanylmethyl)phenol)

4-bromo-3-(sulfanylmethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-(sulfanylmethyl)phenol
- 2172511-39-4
- EN300-1289108
-
- インチ: 1S/C7H7BrOS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,9-10H,4H2
- InChIKey: FBAGLVHPXOIVLH-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CS)O
計算された属性
- 精确分子量: 217.94010g/mol
- 同位素质量: 217.94010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 21.2Ų
4-bromo-3-(sulfanylmethyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289108-1000mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1289108-2500mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1289108-100mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1289108-250mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1289108-1.0g |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289108-5000mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1289108-50mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1289108-500mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1289108-10000mg |
4-bromo-3-(sulfanylmethyl)phenol |
2172511-39-4 | 10000mg |
$3007.0 | 2023-10-01 |
4-bromo-3-(sulfanylmethyl)phenol 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
4-bromo-3-(sulfanylmethyl)phenolに関する追加情報
4-Bromo-3-(Sulfanylmethyl)Phenol: A Comprehensive Overview
4-Bromo-3-(sulfanylmethyl)phenol, also known by its CAS number 2172511-39-4, is a chemically synthesized compound with a unique structure that combines a bromine atom, a sulfanyl methyl group, and a phenolic hydroxyl group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. The presence of multiple functional groups in its structure makes it versatile and suitable for a wide range of chemical reactions and applications.
The molecular structure of 4-bromo-3-(sulfanylmethyl)phenol is characterized by a benzene ring with three substituents: a bromine atom at the para position, a sulfanyl methyl group (-SCH3) at the meta position, and a hydroxyl group (-OH) at the ortho position. The combination of these groups imparts unique electronic and steric properties to the molecule. The bromine atom introduces electron-withdrawing effects, while the sulfanyl methyl group contributes electron-donating properties through resonance. This balance of electronic effects makes the compound highly reactive in various chemical transformations.
Recent studies have explored the potential of 4-bromo-3-(sulfanylmethyl)phenol in drug discovery. Researchers have found that this compound exhibits significant antioxidant activity, which is attributed to the presence of the phenolic hydroxyl group and the sulfanyl methyl group. Antioxidants are crucial in preventing oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound's ability to scavenge free radicals makes it a promising candidate for developing new therapeutic agents.
In addition to its biological applications, 4-bromo-3-(sulfanylmethyl)phenol has also been investigated for its role in materials science. The compound's unique electronic properties make it suitable for use as a building block in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). These materials have potential applications in energy storage, catalysis, and sensing technologies. Recent research has demonstrated that incorporating this compound into MOFs can enhance their stability and catalytic efficiency.
The synthesis of 4-bromo-3-(sulfanylmethyl)phenol typically involves multi-step chemical reactions. One common approach involves the bromination of phenol derivatives followed by nucleophilic substitution reactions to introduce the sulfanyl methyl group. Researchers have optimized these reaction conditions to achieve high yields and purity levels. The compound's synthesis is also influenced by its stereochemistry; however, due to the planar nature of the benzene ring, stereoisomerism is not a significant factor in this case.
The physical properties of 4-bromo-3-(sulfanylmethyl)phenol, such as melting point, solubility, and density, are critical for its practical applications. Studies have shown that the compound has moderate solubility in organic solvents like dichloromethane and ethanol but is poorly soluble in water. This property makes it suitable for use in organic solvent-based reactions or formulations. The melting point of the compound is relatively high due to strong intermolecular hydrogen bonding between phenolic hydroxyl groups.
In terms of environmental impact, researchers have evaluated the biodegradability and toxicity of 4-bromo-3-(sulfanylmethyl)phenol. Initial studies suggest that the compound has low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental fate and potential risks. Regulatory agencies may require additional data to assess whether this compound poses any significant environmental or health hazards.
The versatility of 4-bromo-3-(sulfanylmethyl)phenol lies in its ability to undergo various chemical transformations. For instance, it can act as an electrophilic aromatic substitution (EAS) substrate due to the activating effects of the phenolic hydroxyl group. It can also participate in nucleophilic aromatic substitution (NAS) reactions under specific conditions due to the electron-withdrawing effects introduced by the bromine atom. These reactivity patterns make it a valuable intermediate in organic synthesis.
In conclusion, 4-bromo-3-(sulfanylmethyl)phenol, with its unique structure and versatile properties, holds immense potential across multiple disciplines. Its antioxidant activity positions it as a promising candidate in drug development, while its electronic properties make it valuable in materials science applications. Continued research into its synthesis, reactivity, and environmental impact will further unlock its potential for practical use.
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